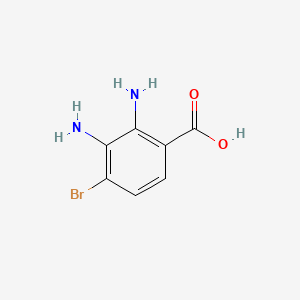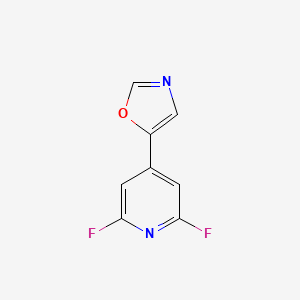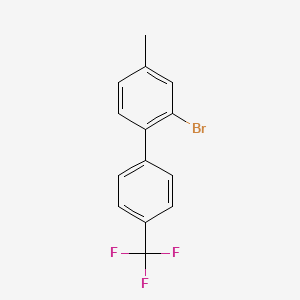
2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl is an organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl typically involves the bromination of 4-methyl-4’-trifluoromethyl-biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biphenyl derivatives, while substitution reactions with amines produce corresponding aniline derivatives.
Scientific Research Applications
2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Agriculture: The compound may be used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of the bromine atom makes it reactive towards nucleophiles, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl is unique due to the combination of its bromine, methyl, and trifluoromethyl groups attached to a biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability due to the trifluoromethyl group. These properties make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C14H10BrF3 |
|---|---|
Molecular Weight |
315.13 g/mol |
IUPAC Name |
2-bromo-4-methyl-1-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16,17)18/h2-8H,1H3 |
InChI Key |
YTKNADPNQZFDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


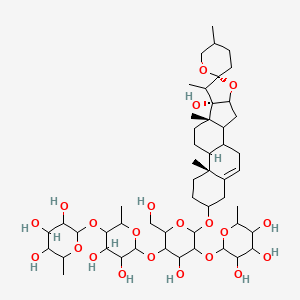
![Benzyl 4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14794757.png)
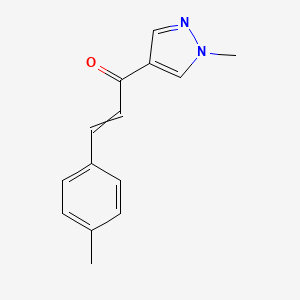
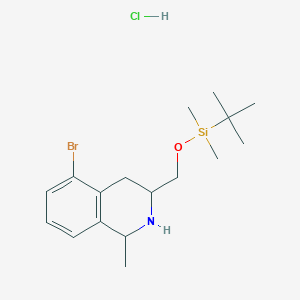
![(S)-tert-Butyl (6,8-difluoro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14794765.png)
![6-(benzyloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14794776.png)
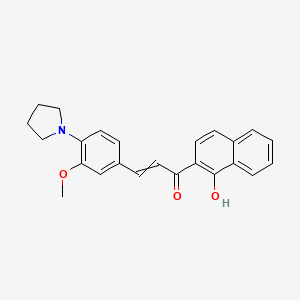
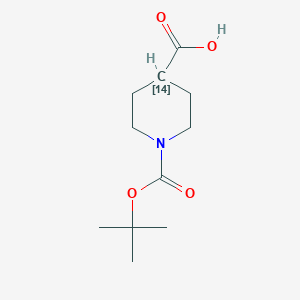
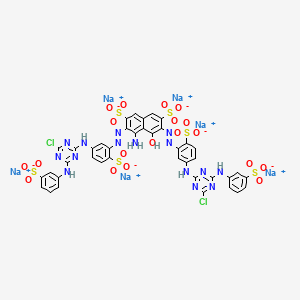
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)

![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
